Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate is a chemical compound that serves as an important intermediate in the synthesis of various biologically active molecules. It is particularly relevant in the context of creating benziimidazole compounds, which have a range of potential applications in medicinal chemistry. The tert-butyl group is a common protecting group in organic synthesis, and the piperazine moiety is a feature found in many pharmaceutical agents due to its ability to interact with biological targets .
Synthesis Analysis
The synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, a related compound, was achieved with a 52% yield using a cost-effective amination process. This process utilized CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively. Such synthetic routes are crucial for the production of intermediates that can be further modified to produce a wide range of biologically active compounds .
Molecular Structure Analysis
The molecular structure of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate, another related compound, was determined through X-ray crystallography. This analysis revealed that the piperazine ring adopts a chair conformation, and the compound exists in two independent molecules within the asymmetric unit. The dihedral angles between the pyrimidine and methoxyphenyl rings, as well as the quinoline ring system, were measured, providing insight into the three-dimensional arrangement of the substituents around the piperazine core .
Chemical Reactions Analysis
The tert-butyl group in such compounds is often used as a protecting group that can be removed under certain conditions to reveal a functional group that can participate in further chemical reactions. The piperazine ring itself can engage in various reactions, including alkylation and acylation, which are useful for the modification of the core structure to enhance biological activity or to introduce additional functional groups .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate are not detailed in the provided papers, related compounds exhibit characteristics such as solubility in common organic solvents, stability under standard conditions, and the ability to form hydrogen bonds in the crystalline state, as evidenced by the presence of C-H...O interactions. These properties are important for understanding the behavior of the compound in various environments, including biological systems and during chemical synthesis .
Scientific Research Applications
Application in Organic Chemistry
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : “Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate” and its derivatives serve as useful building blocks or intermediates in the synthesis of several novel organic compounds .
- Methods of Application or Experimental Procedures : These compounds are synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies. The structures of these compounds are further confirmed by single crystal X-ray diffraction analysis .
- Results or Outcomes : The derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Application in Radiopharmaceutical Research
- Specific Scientific Field : Radiopharmaceutical Research
- Summary of the Application : Functionalized piperazine derivatives, including “Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate”, have been applied in radiopharmaceutical research as starting material for spiro-compounds .
- Results or Outcomes : These compounds are used for the mild introduction of fluorine-18, a radioactive isotope of fluorine .
Application in Drug Discovery
- Specific Scientific Field : Drug Discovery
- Summary of the Application : Piperazine and N-Boc piperazine and their simple derivatives such as “Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate” serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .
- Methods of Application or Experimental Procedures : These compounds are synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .
- Results or Outcomes : The derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Application in Radiopharmaceutical Research
- Specific Scientific Field : Radiopharmaceutical Research
- Summary of the Application : Functionalized piperazine derivatives, including “Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate”, have been applied in radiopharmaceutical research as starting material for spiro-compounds .
- Results or Outcomes : These compounds are used for the mild introduction of fluorine-18, a radioactive isotope of fluorine .
Application in Drug Discovery
- Specific Scientific Field : Drug Discovery
- Summary of the Application : Piperazine and N-Boc piperazine and their simple derivatives such as “Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate” serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .
- Methods of Application or Experimental Procedures : These compounds are synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .
- Results or Outcomes : The derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Safety And Hazards
Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate may be harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to avoid ingestion, skin contact, and inhalation, and to use personal protective equipment when handling the compound . In case of contact with skin or eyes, rinse immediately with plenty of water .
Future Directions
While there is limited information available on Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate, similar compounds have been studied for their potential applications in various fields . Future research could focus on exploring the biological activities of this compound and its potential uses in medicine, materials science, and other areas .
properties
IUPAC Name |
tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-16(2,3)22-15(21)19-10-8-18(9-11-19)14(20)12-4-6-13(17)7-5-12/h4-7H,8-11,17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJKGZGOTDJFBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376914 | |
Record name | tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate | |
CAS RN |
350684-49-0 | |
Record name | tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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